![molecular formula C24H21N5O3 B2981049 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922016-17-9](/img/structure/B2981049.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Chemical Reactions Analysis
The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells . It has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) .Scientific Research Applications
Synthesis and Characterization
The compound , due to its complex structure, is likely to have been synthesized through multi-step chemical reactions. Research in this area often focuses on developing novel synthetic routes that offer higher yields, greater selectivity, or more environmentally friendly processes. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure to the compound , involves strategic functionalization of the pyrimidine ring and its fusion with other heterocyclic frameworks. These synthetic strategies are crucial for generating compounds with potential biological activities (Petrie et al., 1985).
Biological Activity
Compounds with the pyrazolo[3,4-d]pyrimidine core have been extensively studied for their biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, some derivatives have shown significant activity against measles virus and exhibited moderate antitumor activity in vitro against leukemia cell lines (Petrie et al., 1985). This suggests that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide could potentially be explored for similar biological activities.
Antimicrobial Screening
Research into pyrazolo[3,4-d]pyrimidine derivatives has also included their evaluation as antimicrobial agents. For example, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, similar to the compound , has been carried out, with these compounds showing promising antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). This highlights the potential of such compounds, including N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, for antimicrobial application.
Mechanism of Action
properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-16-6-2-3-8-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)21-12-17-7-4-5-9-20(17)32-21/h2-9,12-13,15H,10-11,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSFCZQQALCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide |
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